- Palladium Nanoparticles on Amphiphilic Carbon Spheres: A Green Catalyst for Suzuki-Miyaura ReactionAdvanced Synthesis & Catalysis, 2011, 353(11-12), 1889-1896,
Cas no 92-66-0 (4-Bromobiphenyl)
O 4-Bromobifenilo (C12H9Br) é um composto orgânico aromático amplamente utilizado como intermediário em sínteses químicas, particularmente na produção de líquidos cristalinos e farmacêuticos. Sua estrutura bifenilo bromada oferece alta estabilidade térmica e reatividade seletiva em reações de acoplamento cruzado, como as reações de Suzuki e Stille. Este composto sólido cristalino apresenta pureza elevada (>98%) e solubilidade controlada em solventes orgânicos comuns, sendo especialmente valioso para aplicações em química medicinal e ciência de materiais. Suas propriedades físico-químicas bem caracterizadas permitem um controle preciso em processos de halogenação e funcionalização molecular.

4-Bromobiphenyl structure
Nome do Produto:4-Bromobiphenyl
4-Bromobiphenyl Propriedades químicas e físicas
Nomes e Identificadores
-
- 4-Bromobiphenyl
- 4-Bromodiphenyl
- p-Bromodiphenyl
- 4-(4'-BROMOPHENYL)BENZENE
- 4-BROMO-1,1'-BIPHENYL
- BROMOBIPHENYL(4-)
- P-BROMOBIPHENYL
- PBB NO 3
- p-phenylbromobenzene
- 1-bromo-4-phenylbenzene
- 4-Bromobiphenyl Solution
- Biphenyl,4-bromo- (6CI,8CI)
- (4-Bromophenyl)benzene
- 4-Biphenylbromide
- 4-Biphenylyl bromide
- 4'-Bromobiphenyl
- NSC 406933
- PBB 3
- p-Biphenylyl bromide
- p-Phenylphenyl bromide
- 4-Bromo-1,1′-biphenyl (ACI)
- Biphenyl, 4-bromo- (6CI, 8CI)
- 4-Biphenyl bromide
- 4-Phenylbromobenzene
- 4′-Bromobiphenyl
- p-Bromophenylbenzene
- 1-bromo-4-phenylbenzene; 4-Bromo-biphenyl;
- Biphenyl, 4-bromo-
- CCRIS 5890
- PBB No. 3
- CS-D1553
- Biphenyl, 4bromo
- NSC-406933
- AC-10043
- 1-bromanyl-4-phenyl-benzene
- AG-219/25001498
- PS-7682
- 4-Bromobiphenyl (PBB 3)
- 4Bromodiphenyl
- EN300-91508
- DTXSID4024640
- STK050421
- 4Bromo1,1'biphenyl
- pPhenylphenyl bromide
- 4-Bromobiphenyl, 98%
- EINECS 202-176-6
- MLS002152887
- p-mono-bromobiphenyl
- NSC406933
- UNII-OE77OKH5BL
- 1,1'Biphenyl, 4bromo
- DA-60335
- MFCD00000100
- 1,1'-Biphenyl, 4-bromo-
- 4-brombiphenyl
- OE77OKH5BL
- AI3-08855
- 92-66-0
- Tox21_200254
- pBromobiphenyl
- 4-Brom-biphenyl
- 1-bromo-4-phenyl-benzene
- cid_7101
- 4-bromo biphenyl
- BROMOBIPHENYL, 4-
- CHEMBL1399688
- 4-Bromo-biphenyl
- 4-Bromobiphenyl, technical, >=90% (GC)
- NCGC00091652-02
- DTXCID804640
- Q27285606
- 4Biphenyl bromide
- SCHEMBL4691
- BDBM74259
- CAS-92-66-0
- CX1307
- SMR001224499
- PBB-No. 3 10 microg/mL in Cyclohexane
- 4-Monobromobiphenyl
- pBromodiphenyl
- AKOS000202545
- (4Bromophenyl)benzene
- 4-bromobipheny
- pPhenylbromobenzene
- NCGC00257808-01
- 4Biphenylyl bromide
- NS00003764
- Q-200446
- B1330
- HY-41826
- NCGC00091652-01
- Z57073675
- pBiphenylyl bromide
- DB-014961
-
- MDL: MFCD00000100
- Inchi: 1S/C12H9Br/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
- Chave InChI: PKJBWOWQJHHAHG-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C2C=CC=CC=2)=CC=1
- BRN: 1907453
Propriedades Computadas
- Massa Exacta: 231.98876g/mol
- Carga de Superfície: 0
- XLogP3: 4.7
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 0
- Contagem de Ligações Rotativas: 1
- Massa monoisotópica: 231.98876g/mol
- Massa monoisotópica: 231.98876g/mol
- Superfície polar topológica: 0Ų
- Contagem de Átomos Pesados: 13
- Complexidade: 141
- Contagem de átomos isótopos: 0
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Tautomeros: nothing
- Carga de Superfície: 0
Propriedades Experimentais
- Cor/Forma: White to Yellow Solid
- Densidade: 0.9327
- Ponto de Fusão: 89.0 to 92.0 deg-C
- Ponto de ebulição: 310 °C(lit.)
- Ponto de Flash: Fahrenheit: >212 ° f
Celsius: >100 ° c - Índice de Refracção: 1.6565 (estimate)
- Solubilidade: dioxane: soluble1g/10 mL, clear, colorless to very faintly yellow
- Coeficiente de partição da água: Insoluble
- Estabilidade/Prazo de validade: Stable. Incompatible with oxidizing agents.
- PSA: 0.00000
- LogP: 4.11610
- Solubilidade: Soluble in ethanol, ether, carbon disulfide, benzene, carbon tetrachloride and acetone, slightly soluble in acetic acid, insoluble in water.
4-Bromobiphenyl Informações de segurança
-
Símbolo:
- Pedir:warning
- Palavra de Sinal:Danger
- Declaração de perigo: H302,H315,H318,H335,H400
- Declaração de Advertência: P261,P273,P280,P305+P351+P338
- Número de transporte de matérias perigosas:UN 3152 9/PG 2
- WGK Alemanha:3
- Código da categoria de perigo: 22-37/38-41-50/53
- Instrução de Segurança: S22-S24/25-S37/39-S26
- RTECS:DV1750100
-
Identificação dos materiais perigosos:
- Classe de Perigo:IRRITANT
- Frases de Risco:R36/37/38
- Condição de armazenamento:Store at room temperature
- Grupo de Embalagem:II
- PackingGroup:Ⅲ
- TSCA:T
4-Bromobiphenyl Dados aduaneiros
- CÓDIGO SH:2902909090
- Dados aduaneiros:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-Bromobiphenyl Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | B-003N-10mg |
4-Bromobiphenyl |
92-66-0 | 10mg |
¥ 185 | 2021-07-07 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1330-250G |
4-Bromobiphenyl |
92-66-0 | >98.0%(GC) | 250g |
¥600.00 | 2024-04-15 | |
eNovation Chemicals LLC | D397799-25g |
4-Bromobiphenyl |
92-66-0 | 97% | 25g |
$160 | 2024-05-24 | |
TRC | B680545-25g |
4-Bromobiphenyl |
92-66-0 | 25g |
$ 167.00 | 2023-09-08 | ||
Enamine | EN300-91508-5.0g |
1-bromo-4-phenylbenzene |
92-66-0 | 95% | 5.0g |
$29.0 | 2024-05-21 | |
Enamine | EN300-91508-25.0g |
1-bromo-4-phenylbenzene |
92-66-0 | 95% | 25.0g |
$38.0 | 2024-05-21 | |
BAI LING WEI Technology Co., Ltd. | 607932-100G |
4-Bromobiphenyl, 99% |
92-66-0 | 99% | 100G |
¥ 344 | 2022-04-26 | |
eNovation Chemicals LLC | D403441-100g |
4-Bromobiphenyl |
92-66-0 | 97% | 100g |
$200 | 2024-06-05 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005126-250mg |
4-Bromobiphenyl |
92-66-0 | 250mg |
¥84 | 2024-05-20 | ||
Enamine | EN300-91508-1.0g |
1-bromo-4-phenylbenzene |
92-66-0 | 95% | 1.0g |
$26.0 | 2024-05-21 |
4-Bromobiphenyl Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Palladium (amphiphilic carbon sphere-supported) , Carbon Solvents: Water ; 1 h, 90 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: Dispiro[dibenzo[d,f][1,3,2]dioxaphosphepin-6,2′λ5-[1,3,5,2,4,6]triazatriphosphor… (palladium complex with dba ligand) Solvents: Toluene , Tetrahydrofuran ; 4 h, 110 °C
Referência
- Synthesis and characterization of a palladium(0) complex with cyclophosphazene bearing two diphenylphosphine ligands and application in Suzuki-Miyaura cross-couplingInorganica Chimica Acta, 2018, 482, 259-267,
Método de produção 3
Condições de reacção
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: 1,4-Dioxane ; 10 min, rt
1.2 Reagents: Tetrabutylammonium bromide Solvents: Cyclopentyl methyl ether ; 36 h, rt
1.2 Reagents: Tetrabutylammonium bromide Solvents: Cyclopentyl methyl ether ; 36 h, rt
Referência
- Preparation of halogenated aromatic hydrocarbons catalyzed by nickel under visible light, China, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-3)-(Acetato-κO)[2-[6-[(1-pyrrolidinyl-κN)methyl]-2-pyridinyl-κN]phenolato-… Solvents: o-Xylene , Water ; 180 min, 130 °C; cooled
Referência
- New pyridine ONN-pincer gold and palladium complexes: synthesis, characterization and catalysis in hydrogenation, hydrosilylation and C-C cross-coupling reactionsAdvanced Synthesis & Catalysis, 2007, 349(16), 2470-2476,
Método de produção 5
Condições de reacção
1.1 Catalysts: 1908483-91-9 (polystyrene-supported) Solvents: Methanol ; 3 h, 25 °C
Referência
- Polystyrene-resin supported N-heterocyclic carbene-Pd(II) complex based on plant-derived theophylline: A reusable and effective catalyst for the Suzuki-Miyaura cross-coupling reaction of arenediazonium tetrafluoroborate salts with arylboronic acidsJournal of Organometallic Chemistry, 2016, 822, 62-66,
Método de produção 6
Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-3)-(Acetato-κO)[(2S)-1-[[6-[2-(hydroxy-κO)phenyl]-2-pyridinyl-κN]methyl]-N… (MCM-41 supported) Solvents: o-Xylene , Water ; 24 h, 130 °C; cooled
Referência
- Homogeneous versus Supported ONN Pincer-Type Gold and Palladium Complexes: Catalytic ActivityChemSusChem, 2009, 2(7), 650-657,
Método de produção 7
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-Dichloro[2-[2-(hydroxyimino-κN)-1-phenylpropylidene]hydrazinecarbothioa… Solvents: Water ; 8 h, 70 °C
Referência
- Phosphine-free polystyrene-supported palladium(II) complex as an efficient catalyst for the Heck and Suzuki coupling reactions in waterComptes Rendus Chimie, 2012, 15(11-12), 945-949,
Método de produção 8
Condições de reacção
1.1 Catalysts: Palladium diacetate Solvents: Ethanol ; 10 min, rt
Referência
- Tamarindus indica seed ash extract for C-C coupling under added organics and volatile organic solvent-free conditions: a waste repurposing technique for Suzuki-Miyaura reactionEnvironmental Science and Pollution Research, 2023, 30(28), 71430-71438,
Método de produção 9
Condições de reacção
1.1 Reagents: Potassium bromide , Tetrabutylammonium tribromide Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 1.5 h, 15 °C
Referência
- Photochemical Sandmeyer-type Halogenation of Arenediazonium SaltsChemistry - A European Journal, 2022, 28(9),,
Método de produção 10
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-Bis(acetato-κO)[3-methyl-5-[[4-(trimethoxysilyl)butyl]thio-κS]-4H-1,2,4… (silica-coated iron oxide nanoparticles-supported) Solvents: Water ; 2.5 h, 50 °C
Referência
- Synthesis and characterization of 4-AMTT-Pd(II) complex over Fe3O4@SiO2 as supported nanocatalyst for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions in waterApplied Organometallic Chemistry, 2018, 32(3),,
Método de produção 11
Condições de reacção
1.1 Reagents: Sodium carbonate Catalysts: Poly[[2,2′-biquinoline]-4,4′-diylcarbonylimino(6-carboxy-1,3-phenylene)methylene… (palladium complex) Solvents: N-Methyl-2-pyrrolidone ; 6 h, 100 °C
Referência
- Polymer biquinolyl-containing complexes of Pd(II) as efficient catalysts for cyanation of aryl and vinyl halides with K4Fe(CN)6New Journal of Chemistry, 2016, 40(12), 10465-10473,
Método de produção 12
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Palladium , Silver Solvents: Water ; 10 h, 80 °C
Referência
- Fast synthesis of Ag-Pd@reduced graphene oxide bimetallic nanoparticles and their applications as carbon-carbon coupling catalystsRSC Advances, 2014, 4(58), 30914-30922,
Método de produção 13
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Palladium , 1,3-Benzenedicarboxaldehyde, polymer with 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)t… Solvents: p-Xylene ; 2 h, 150 °C
Referência
- Linker Engineering of 2D Imine Covalent Organic Frameworks for the Heterogeneous Palladium-Catalyzed Suzuki Coupling ReactionACS Applied Materials & Interfaces, 2022, 14(45), 50923-50931,
Método de produção 14
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Palladium , Poly(vinylpyrrolidone) Solvents: Ethanol , Water ; 5 h, rt
Referência
- Microwave- and ultrasound-assisted Suzuki-Miyaura cross-coupling reactions catalyzed by Pd/PVPTetrahedron Letters, 2008, 49(24), 3895-3898,
Método de produção 15
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-3)-Dichloro[(2-phenyldiazenecarbothioic acid-κN2) 2-phenylhydrazide-κN1]pa… (polystyrene resin-supported) Solvents: Water ; 5 h, 70 °C
Referência
- A dithizone-functionalized polystyrene resin-supported Pd(II) complex as an effective catalyst for Suzuki, Heck, and copper-free Sonogashira reactions under aerobic conditions in waterJournal of Molecular Catalysis A: Chemical, 2013, 370, 152-159,
Método de produção 16
Condições de reacção
1.1 Reagents: N-Bromosuccinimide Catalysts: 1-(1,1-Dimethylethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate (MCM-41 supported copper bromide complex) Solvents: Acetonitrile ; 12 h, 80 °C
Referência
- A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenesRSC Advances, 2017, 7(2), 764-770,
Método de produção 17
Condições de reacção
1.1 Reagents: Sodium bicarbonate Catalysts: Palladium Solvents: Water ; 8 h, rt
Referência
- A two-dimensional amide-linked covalent organic framework anchored Pd catalyst for Suzuki-Miyaura coupling reaction in the aqueous phase at room temperatureTetrahedron Letters, 2020, 61(51),,
Método de produção 18
Condições de reacção
1.1 Reagents: Divinylbenzene-4-vinylpyridine copolymer (brominated or iodinated) Catalysts: Sodium nitrite Solvents: Acetonitrile ; 1 h, 80 °C
Referência
- ipso-Bromination/iodination of arylboronic acids: Poly(4-vinylpyridine)-Br2/I2 complexes as safe and efficient reagentsTetrahedron Letters, 2019, 60(38),,
Método de produção 19
Condições de reacção
1.1 Reagents: Potassium carbonate , Potassium hydroxide Catalysts: Palladium Solvents: Ethanol , Water ; 2.5 h, 50 °C
Referência
- Ionic chitosan Schiff bases supported Pd(II) and Ru(II) complexes; production, characterization, and catalytic performance in Suzuki cross-coupling reactionsInternational Journal of Biological Macromolecules, 2021, 184, 454-462,
Método de produção 20
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Palladium , 1,3,5-Triazine, 2,4,6-tris[4-(bromomethyl)phenyl]-, polymer with 1,1′-methyleneb… (Pd complexes) Solvents: Dimethylformamide , Water ; 3 h, 100 °C
Referência
- Shape-Controllable Formation of Poly-imidazolium Salts for Stable Palladium N-Heterocyclic Carbene PolymersScientific Reports, 2014, 4,,
4-Bromobiphenyl Raw materials
- 4-Iodobiphenyl
- [1,1'-Biphenyl]-4-ylboronic acid
- 1-Bromo-4-iodobenzene
- 4-Bromobenzaldehyde
- [1,1'-Biphenyl]-4-diazonium
- Borane, dimethylphenyl-
- Borate(1-),tetrafluoro-
- (4-bromophenyl)boronic acid
- Phenylboronic acid
- 1,4-Dibromobenzene
- Iodobenzene
- Benzenediazonium, 4-bromo-
4-Bromobiphenyl Preparation Products
4-Bromobiphenyl Fornecedores
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
(CAS:92-66-0)4-Bromobiphenyl
Número da Ordem:1649124
Estado das existências:in Stock
Quantidade:Company Customization
Pureza:98%
Informação de Preços Última Actualização:Monday, 14 April 2025 21:49
Preço ($):discuss personally
4-Bromobiphenyl Literatura Relacionada
-
1. 169. The chemical effects of γ-radiation on organic systems. Part V. The radiolysis of bromobenzeneA. F. Everard,J. D. Parrack,G. A. Swan,P. S. Timmons J. Chem. Soc. 1962 905
-
D. I. Davies,J. N. Done,D. H. Hey J. Chem. Soc. C 1969 2506
-
3. Organometallic synthesis in ambient temperature chloroaluminate(III) ionic liquids. Ligand exchange reactions of ferrocenePaul J. Dyson,Martin C. Grossel,Narmatha Srinivasan,Tracey Vine,Thomas Welton,David J. Williams,Andrew J. P. White,Theodore Zigras J. Chem. Soc. Dalton Trans. 1997 3465
-
Steffan K. Kristensen,Espen Z. Eikeland,Esben Taarning,Anders T. Lindhardt,Troels Skrydstrup Chem. Sci. 2017 8 8094
-
5. 1302. The production of free radicals in the reaction of Grignard reagents with organic halides in the presence of cobaltous chlorideD. I. Davies,D. H. Hey,Marcello Tiecco J. Chem. Soc. 1965 7062
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:92-66-0)4-Bromobiphenyl

Pureza:99%/99%
Quantidade:500g/1kg
Preço ($):176.0/277.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:92-66-0)4-Bromobiphenyl

Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito